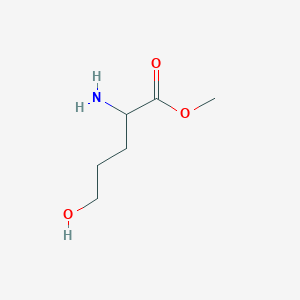![molecular formula C13H21NO B15275345 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a phenylethanol group attached to an amino group, which is further substituted with a 3-methylbutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol typically involves the reaction of 2-phenylethanol with 3-methylbutan-2-amine under appropriate conditions. One common method involves the use of a catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of 2-phenylethanol is replaced by the amino group of 3-methylbutan-2-amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-phenylethan-1-ol: Similar structure but lacks the 3-methylbutan-2-yl group.
3-Methylbutan-2-amine: Contains the 3-methylbutan-2-yl group but lacks the phenylethanol moiety.
2-Phenylethanol: Contains the phenylethanol group but lacks the amino substitution.
Uniqueness
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is unique due to the combination of its phenylethanol and 3-methylbutan-2-yl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
2-(3-methylbutan-2-ylamino)-2-phenylethanol |
InChI |
InChI=1S/C13H21NO/c1-10(2)11(3)14-13(9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3 |
InChI-Schlüssel |
WLLOLCNXYDAOCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NC(CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)



![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)



![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)

amine](/img/structure/B15275334.png)

